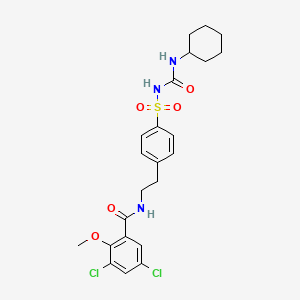

Glyburide Impurity E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glyburide Impurity E is a byproduct found during the synthesis of Glyburide, a second-generation sulfonylurea used in the treatment of type 2 diabetes mellitus. This impurity is typically formed during the manufacturing process of Glyburide and is considered crucial for quality control and regulatory compliance in pharmaceutical production.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Glyburide Impurity E involves the synthesis of Glyburide itself, where specific reaction conditions may lead to the formation of this impurity. The synthesis of Glyburide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethanesulfonamide under controlled conditions. The impurity can be isolated using preparative High-Performance Liquid Chromatography (HPLC) techniques .

Industrial Production Methods: In industrial settings, the production of Glyburide and its impurities, including this compound, is monitored through stringent quality control processes. The use of advanced chromatographic techniques ensures the isolation and identification of impurities to maintain the purity and efficacy of the final pharmaceutical product .

化学反应分析

Types of Reactions: Glyburide Impurity E can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents leading to the formation of oxidized derivatives.

Reduction: Reaction with reducing agents resulting in reduced forms of the impurity.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites present in the impurity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles like amines or thiols under controlled temperatures and pH.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

科学研究应用

Chemical Properties and Stability

Chemical Structure and Characteristics

Glyburide Impurity E is a derivative of glyburide and shares similar pharmacological properties but may differ in stability and efficacy. Understanding the chemical properties of this impurity is crucial for its application in pharmaceutical formulations.

Stability Studies

Stability studies are essential for ensuring the safety and efficacy of pharmaceutical products. Research indicates that this compound exhibits varying stability under different environmental conditions. For instance, a study on glibenclamide oral liquid formulations showed that impurities could influence the overall stability of the drug over time. The formulations were evaluated at different temperatures (4°C, 25°C, and 40°C) over 90 days, revealing that certain impurities could affect the degradation rates and microbial stability of the formulations .

Pharmaceutical Formulation Applications

Role in Drug Formulation

This compound can impact the formulation of glyburide-based medications. Its presence may alter the physicochemical properties of the drug, affecting solubility and bioavailability. For example, studies have demonstrated that impurities can influence the dissolution rates of solid dosage forms, which is critical for ensuring therapeutic effectiveness .

Case Study: Oral Liquid Formulations

In a detailed formulation study, two different suspensions containing glibenclamide were analyzed for their stability and microbiological safety. The results indicated that both formulations maintained acceptable levels of microbial contamination throughout the study period, highlighting the importance of managing impurities like this compound to ensure patient safety .

| Time (days) | Suspension A (4°C) | Suspension A (25°C) | Suspension A (40°C) | Suspension B (4°C) | Suspension B (25°C) | Suspension B (40°C) |

|---|---|---|---|---|---|---|

| 0 | 100.1% | 100.2% | - | 100.1% | 100.2% | - |

| 7 | 102.3% | 100.5% | - | 97.3% | 99.4% | - |

| 14 | 101.4% | 102.5% | - | 100.6% | 100.8% | - |

| ... | ... | ... | ... | ... | ... | ... |

Therapeutic Applications

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of glyburide and its impurities against oxidative stress-related damage in retinal cells. Glyburide has shown promise in protecting against age-related macular degeneration (AMD), a condition characterized by oxidative stress-induced cell death in retinal tissues . The administration of glyburide was associated with reduced odds of developing dry AMD in a case-control study, suggesting potential therapeutic benefits beyond its traditional use in diabetes management.

作用机制

相似化合物的比较

Glyburide Related Compound A: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

Glyburide Related Compound B: Methyl-[4-[2-(5-chloro-2-methoxybenzoyl)-amino]ethyl]phenylsulfonyl.

Uniqueness: Glyburide Impurity E is unique in its specific formation pathway and structural characteristics compared to other related compounds. Its identification and isolation are crucial for ensuring the quality and safety of Glyburide as a pharmaceutical product.

生物活性

Glyburide Impurity E, a byproduct of the sulfonylurea antidiabetic agent Glyburide, has garnered attention for its potential biological activity and implications in pharmacology. Understanding its biological effects is crucial for evaluating its safety and efficacy in pharmaceutical formulations. This article synthesizes existing research on this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and pharmacokinetics.

Table 1: Comparison of Glyburide and this compound

| Property | Glyburide | This compound |

|---|---|---|

| Chemical Structure | C23H28ClN3O5S | Structural derivative of Glyburide |

| Mechanism of Action | ATP-sensitive K+ channel closure | Not well-defined |

| Primary Use | Type 2 diabetes treatment | Investigational |

| Known Effects | Insulin secretion | Potential interactions with biological systems |

Cellular Effects

Research indicates that Glyburide has significant effects on various cell types. For instance, it has been associated with reduced pulmonary cellular influx and decreased bacterial dissemination in animal models. In contrast, the specific cellular effects of this compound remain underexplored. The lack of comprehensive studies limits our understanding of its role in cellular processes.

Molecular Mechanism

The molecular mechanism of action for this compound is not well characterized. However, given its relation to Glyburide, it may exhibit similar interactions within biological systems. Glyburide's known mechanism involves the closure of ATP-sensitive potassium channels, leading to increased intracellular calcium levels. Future studies are needed to elucidate the specific actions of this compound at the molecular level.

Pharmacokinetics

Pharmacokinetic studies on Glyburide suggest that it has a long duration of action when administered once daily. However, data regarding the pharmacokinetics of this compound are sparse. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is essential for assessing its clinical relevance.

Case Studies

While direct case studies on this compound are lacking, relevant research on Glyburide provides insights into potential implications. For example, a study assessing the genotoxicity of Glyburide found no significant genotoxic effects across various concentrations . This suggests a safety profile that may extend to its impurities; however, further investigation into the implications of impurities like this compound is warranted.

Research Findings

Recent studies have highlighted the importance of monitoring impurities in pharmaceutical products. The isolation and characterization of impurities like this compound are crucial for ensuring the safety and efficacy of drugs . Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to identify and quantify these impurities during drug formulation processes.

Table 2: Summary of Research Findings

属性

IUPAC Name |

3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVBBTSZLDSNJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。